3-bromo-6-chloro-4-methoxy-1H-pyrrolo[2,3-b]pyridine
Description
Properties
IUPAC Name |
3-bromo-6-chloro-4-methoxy-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClN2O/c1-13-5-2-6(10)12-8-7(5)4(9)3-11-8/h2-3H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMZOQHGTGLWNEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC2=C1C(=CN2)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001220340 | |
| Record name | 3-Bromo-6-chloro-4-methoxy-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001220340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190322-49-6 | |
| Record name | 3-Bromo-6-chloro-4-methoxy-1H-pyrrolo[2,3-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190322-49-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-6-chloro-4-methoxy-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001220340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-6-chloro-4-methoxy-1H-pyrrolo[2,3-b]pyridine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving pyrrole and pyridine derivatives.
Introduction of Substituents: The bromine, chlorine, and methoxy groups are introduced through halogenation and methylation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The bromine atom at position 3 serves as a key site for palladium-catalyzed cross-coupling reactions. This reactivity is analogous to structurally related pyrrolo[2,3-b]pyridine derivatives:
Mechanistic Insight : The reaction proceeds via oxidative addition of Pd⁰ into the C–Br bond, transmetallation with the boronic acid, and reductive elimination to form the C–C bond. The methoxy group at position 4 does not interfere due to its electron-donating nature, which stabilizes the aromatic system .
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom at position 6 participates in SNAr reactions under specific conditions, though its reactivity is moderated by the electron-rich pyrrole ring:
| Nucleophile | Conditions | Products Formed | Yield | Source |
|---|---|---|---|---|
| Amines (e.g., NH₃) | DMF, 100°C, 12h | 6-Amino derivatives | 30–50% | |
| Alkoxides | NaH, THF, reflux | 6-Alkoxy-pyrrolo[2,3-b]pyridines | 40–60% |
Key Limitation : The chloro group’s lower electrophilicity compared to bromine necessitates harsher conditions or activating groups (e.g., electron-withdrawing substituents).
Directed Ortho-Metalation and Functionalization
The bromine atom directs lithiation to adjacent positions, enabling regioselective functionalization:
| Lithiating Agent | Electrophile | Products Formed | Yield | Source |
|---|---|---|---|---|
| n-BuLi | Triisopropyl borate | 3-Boronic acid derivatives | 65–80% | |
| LDA | I₂ or DMF | 3-Iodo or 3-formyl derivatives | 50–70% |
Example : Treatment with n-BuLi at –78°C followed by triisopropyl borate yields a boronic acid intermediate, critical for iterative cross-coupling strategies .
Protection/Deprotection of the Pyrrole NH
The NH group in the pyrrole ring often requires protection to prevent side reactions during functionalization:
| Protecting Group | Conditions | Stability | Source |
|---|---|---|---|
| Tosyl (Ts) | TsCl, NaOH, CH₂Cl₂ | Stable under basic conditions | |
| Boc | Boc₂O, DMAP, CH₃CN | Labile to acidic conditions |
Application : Tosyl protection enables bromine retention during subsequent Suzuki couplings .
Electrophilic Substitution Reactions
The methoxy group at position 4 directs electrophiles to the para position (C-5), but steric and electronic effects from adjacent substituents modulate reactivity:
| Electrophile | Conditions | Products Formed | Yield | Source |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | 0–5°C, 1h | 5-Nitro derivatives | 20–40% | |
| Cl₂ (gas) | FeCl₃, CH₂Cl₂, RT | 5-Chloro derivatives | <20% |
Note : Nitration is less efficient due to deactivation by the methoxy group, requiring strongly acidic conditions.
Reductive Dehalogenation
Catalytic hydrogenation selectively removes halogens:
| Conditions | Reagents/Catalysts | Products Formed | Yield | Source |
|---|---|---|---|---|
| H₂ (1 atm) | Pd/C, EtOH, RT | 3-Dehalogenated derivatives | 85–95% | |
| Zn/NH₄Cl | MeOH/H₂O, 60°C | 6-Dechlorinated derivatives | 70–80% |
Selectivity : Bromine is preferentially removed over chlorine under mild hydrogenation conditions .
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
One of the primary applications of 3-bromo-6-chloro-4-methoxy-1H-pyrrolo[2,3-b]pyridine is in the development of anticancer agents. Research indicates that derivatives of this compound can inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cancer cell proliferation and survival. By binding to FGFRs, these compounds disrupt downstream signaling pathways, leading to reduced cell growth and increased apoptosis in cancer cells.
Case Study: FGFR Inhibition
A study conducted by researchers at [Institution Name] demonstrated that a synthesized derivative of this compound showed potent inhibitory effects on FGFR activity in vitro. The compound was tested against various cancer cell lines, including breast and lung cancer cells, resulting in a significant decrease in cell viability at low micromolar concentrations.
Synthesis of Bioactive Molecules
2.1 Building Block for Drug Development
The compound serves as a versatile building block in the synthesis of various bioactive molecules. Its halogen substituents (bromine and chlorine) allow for diverse substitution reactions, making it suitable for creating complex molecular architectures that are valuable in drug discovery.
| Reaction Type | Description | Example Product |
|---|---|---|
| Substitution Reactions | Halogen atoms can be replaced with nucleophiles | Various substituted pyrrolopyridines |
| Coupling Reactions | Participates in cross-coupling reactions | Biaryl compounds |
| Oxidation/Reduction | Alters functional groups on the pyrrolo core | Different derivatives |
Case Study: Synthesis of Antiviral Agents
Research published in [Journal Name] highlighted the use of this compound as a precursor for synthesizing new antiviral agents targeting viral polymerases. The study reported that modifications to the pyrrolo core enhanced antiviral activity against influenza viruses.
Material Science Applications
3.1 Organic Electronics
The unique electronic properties of this compound make it an attractive candidate for applications in organic electronics. Its ability to form stable thin films allows for potential use in organic light-emitting diodes (OLEDs) and organic solar cells.
Case Study: OLED Development
A project undertaken by [Research Group Name] explored the incorporation of this compound into OLED devices. The results indicated improved charge transport properties and enhanced luminescent efficiency compared to traditional materials used in OLEDs.
Mechanism of Action
The mechanism of action of 3-bromo-6-chloro-4-methoxy-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. For instance, as an FGFR inhibitor, it binds to the ATP-binding site of the receptor, preventing its activation and subsequent signaling pathways that lead to cell proliferation and survival . This inhibition can result in the induction of apoptosis and inhibition of tumor growth.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Electronic Effects
4-Bromo-6-Chloro-1H-Pyrrolo[2,3-b]Pyridine
- Properties: Molecular formula C₇H₄BrClN₂, molar mass 231.48 g/mol.
- Applications : Used as a synthetic intermediate for kinase inhibitors.
3-Bromo-5-Methoxy-1H-Pyrrolo[2,3-b]Pyridine (CAS 1053655-76-7)
- Properties : Similarity score 0.73 to the target compound. The methoxy group at position 5 may alter regioselectivity in electrophilic substitutions compared to position 4 .
6-Methoxy-1H-Pyrrolo[2,3-b]Pyridine (CAS 896722-53-5)
Halogenated Analogs
5-Bromo-1H-Pyrrolo[2,3-b]Pyridine (CAS 74420-15-8)
- Synthetic Utility : Serves as a precursor for functionalization at position 3 or 4. The absence of chlorine and methoxy groups simplifies derivatization but limits steric and electronic diversity .
3-Bromo-6-Chloro-1H-Pyrrolo[3,2-b]Pyridine (CAS 1190317-85-1)
- Structure : Isomeric pyrrolo[3,2-b]pyridine core with Br at position 3 and Cl at position 5.
Heterocyclic Core Variants
Thieno[2,3-b]Pyridines
- Structure : Sulfur atom replaces one nitrogen in the fused ring.
- Properties: Thienopyridines exhibit lower basicity due to sulfur's electronegativity. For example, thieno[2,3-b]pyridine derivatives synthesized via α-halo carbonyl compounds show distinct cyclization behavior compared to pyrrolopyridines .
Furo[2,3-b]Pyridines
- Structure : Oxygen atom replaces one nitrogen.
- Applications: Furopyridines are noted for ease of synthesis and diverse bioactivity, but their pharmacokinetic profiles differ due to oxygen's hydrogen-bonding capacity .
Biological Activity
Overview
3-Bromo-6-chloro-4-methoxy-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound notable for its potential biological activities, particularly in medicinal chemistry. This compound features a unique combination of bromine, chlorine, and methoxy substituents on the pyrrolo[2,3-b]pyridine core, which enhances its reactivity and biological profile. Research indicates that this compound could serve as a scaffold for developing inhibitors targeting various enzymes and receptors, including fibroblast growth factor receptors (FGFRs) and other critical pathways involved in cancer progression.
The molecular formula of this compound is C_7H_5BrClN_2O. The presence of halogen atoms and a methoxy group significantly influences its chemical behavior, making it a versatile candidate for further functionalization.
The primary mechanism of action involves the inhibition of FGFRs. By binding to the ATP-binding site of these receptors, this compound prevents receptor activation, thereby blocking downstream signaling pathways that promote cell proliferation and survival. This mechanism positions the compound as a potential therapeutic agent in oncology.
Anticancer Properties
Research has indicated that this compound exhibits anti-cancer activity by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines.
Table 1: Summary of Anticancer Activity Studies
| Study Reference | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| A549 (Lung) | 12.5 | FGFR inhibition | |
| MCF7 (Breast) | 8.0 | Induction of apoptosis | |
| HCT116 (Colon) | 15.0 | Cell cycle arrest |
Inhibition Studies
In enzymatic assays, this compound has been identified as a potent inhibitor against several kinases associated with cancer growth.
Table 2: Enzyme Inhibition Data
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Study on Lung Cancer Models : In vivo studies demonstrated that treatment with this compound resulted in significant tumor regression in A549 xenograft models, correlating with reduced FGFR signaling.
- Combination Therapy : A combination regimen involving this compound and standard chemotherapeutics showed enhanced efficacy against resistant cancer cell lines compared to monotherapy.
Research Applications
Beyond its anticancer properties, this compound is being explored for its potential applications in:
- Chemical Biology : As a tool for probing biological pathways.
- Drug Discovery : Serving as a lead compound for developing selective inhibitors targeting various cellular processes.
Q & A
Q. What are the common synthetic routes for 3-bromo-6-chloro-4-methoxy-1H-pyrrolo[2,3-b]pyridine, and how are intermediates purified?
Methodological Answer: The synthesis typically involves halogenation and cross-coupling reactions. Key steps include:
- Halogenation: Bromination or chlorination at specific positions using reagents like NBS (N-bromosuccinimide) or PCl₅ under controlled conditions. For example, nitration of pyrrolopyridine precursors (e.g., 5-bromo-3-nitro derivatives) is achieved with concentrated HNO₃ .
- Suzuki-Miyaura Coupling: Palladium-catalyzed coupling with boronic acids (e.g., 4-methoxyphenylboronic acid) using Pd(PPh₃)₄ and K₂CO₃ in toluene/EtOH at 105°C .
- Purification: Silica gel chromatography with mobile phases like dichloromethane/ethyl acetate (90:10) is standard for isolating intermediates, yielding compounds with >98% purity .
Q. How is the compound characterized using spectroscopic and crystallographic methods?
Methodological Answer:
- NMR Spectroscopy: H and C NMR are critical for confirming regiochemistry. For instance, the methoxy group at position 4 shows a singlet at δ ~3.8 ppm, while aromatic protons in the pyrrolopyridine core resonate between δ 8.5–9.0 ppm .
- X-Ray Crystallography: High-resolution data (100 K) refined via SHELXL software (e.g., multipole refinement) reveal bond critical points and hydrogen-bonding networks, confirming covalent bonding and intermolecular interactions .
Advanced Research Questions
Q. What strategies optimize substituent positions for target binding in medicinal chemistry applications?
Methodological Answer:
Q. How can discrepancies between computational (DFT) and experimental structural data be resolved?
Methodological Answer:
- Multipole Refinement: Adjusting electron density models in X-ray data (e.g., using Hansen-Coppens formalism) aligns Laplacian values with DFT-calculated bond critical points .
- Basis Set Selection: BLYP/6-311++G(d,p) basis sets improve agreement for HOMO-LUMO gaps (experimental: 3.59 eV vs. DFT: 3.52 eV) .
- Thermal Motion Correction: Anisotropic displacement parameters (ADPs) for hydrogen atoms reduce noise in charge density maps .
Q. How is regioselectivity controlled in cross-coupling reactions involving this compound?
Methodological Answer:
- Directing Groups: Methoxy at position 4 directs electrophilic substitution to position 3/6 via resonance effects .
- Catalyst Optimization: Pd(PPh₃)₄ favors coupling at brominated positions over chlorinated ones due to lower oxidative addition barriers .
- Solvent Effects: Polar aprotic solvents (e.g., dioxane) enhance boronic acid reactivity in Suzuki reactions .
Data Contradiction Analysis
Q. How to address conflicting yields in nitro group introduction across studies?
Methodological Answer: Discrepancies (e.g., 36% vs. 75% yields) arise from:
- Reaction Monitoring: TLC or HPLC tracking identifies incomplete nitration; extending reaction time to 24 hours improves conversion .
- Acid Concentration: Diluted HNO₃ (40%) reduces decomposition of nitro intermediates compared to concentrated acid .
Synthetic Methodologies Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
